molecular formula C20H12Br2N2O5 B4297626 1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B4297626
M. Wt: 520.1 g/mol
InChI Key: YXQWLXLOMPRTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBNO is a relatively new compound that has been synthesized for the purpose of studying its biological activities. It is a member of the dibenzoxazepine family and has been found to exhibit potential anti-inflammatory, anti-tumor, and anti-viral properties. Due to its unique chemical structure, DBNO has been the subject of several studies, and its potential applications in medicine and pharmacology are being explored.

Scientific Research Applications

DBNO has been studied for its potential biological activities, including its anti-inflammatory, anti-tumor, and anti-viral properties. It has been found to exhibit potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. DBNO has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, DBNO has been found to exhibit anti-viral properties by inhibiting the replication of certain viruses.

Mechanism of Action

The mechanism of action of DBNO is not fully understood. However, it is believed that DBNO exerts its biological effects by interacting with various cellular pathways. For example, DBNO has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. DBNO has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
DBNO has been found to exhibit various biochemical and physiological effects. For example, DBNO has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. DBNO has also been shown to induce apoptosis in cancer cells, which can lead to cell death. Additionally, DBNO has been found to inhibit the replication of certain viruses, which can prevent viral infections.

Advantages and Limitations for Lab Experiments

DBNO has several advantages for lab experiments. For example, it has been found to exhibit potent biological activities, which makes it a useful tool for studying cellular pathways and biological processes. Additionally, DBNO is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. However, there are also limitations to using DBNO in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on DBNO. For example, further studies are needed to fully understand its mechanism of action and how it interacts with various cellular pathways. Additionally, more research is needed to explore its potential applications in medicine and pharmacology. DBNO has been found to exhibit potential anti-inflammatory, anti-tumor, and anti-viral properties, and further studies are needed to determine its efficacy in treating various diseases. Finally, research is needed to explore the potential side effects of DBNO and to determine its safety for use in humans.
In conclusion, DBNO is a synthetic compound that has been of interest to researchers due to its potential biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, and its potential applications in medicine and pharmacology are being explored. The synthesis of DBNO is a complex process that requires expertise in organic chemistry, and its mechanism of action is not fully understood. However, DBNO has several advantages for lab experiments, including its potent biological activities. Further research is needed to fully understand its potential applications and to determine its safety for use in humans.

Properties

IUPAC Name

7-(2,4-dibromophenoxy)-2-methyl-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2N2O5/c1-10-2-4-14-16(6-10)29-18-9-12(24(26)27)8-17(19(18)20(25)23-14)28-15-5-3-11(21)7-13(15)22/h2-9H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQWLXLOMPRTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=C(C=C3OC4=C(C=C(C=C4)Br)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 2
Reactant of Route 2
1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 3
Reactant of Route 3
1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 4
1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 5
1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 6
1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

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